4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-cyclopropylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-cyclopropylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c14-13-15-7-11(20-13)8-19-10-3-5-12(6-4-10)21(17,18)16-9-1-2-9/h3-7,9,16H,1-2,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMZNNZLWGMXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)OCC3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301169377 | |
| Record name | 4-[(2-Chloro-5-thiazolyl)methoxy]-N-cyclopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860649-02-1 | |
| Record name | 4-[(2-Chloro-5-thiazolyl)methoxy]-N-cyclopropylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860649-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chloro-5-thiazolyl)methoxy]-N-cyclopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-cyclopropylbenzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Chlorine Atom: Chlorination of the thiazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with cyclopropylamine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-cyclopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, methanol, bases like sodium hydroxide.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its thiazole ring, which is known for its biological activity. Its structure can be represented as follows:
- Molecular Formula : C13H13ClN2O3S2
- Molecular Weight : 344.84 g/mol
- CAS Number : 860649-02-1
The presence of the thiazole moiety contributes to the compound's ability to interact with various biological targets, making it a candidate for drug development.
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents. Thiazole derivatives are frequently investigated for their antimicrobial, antifungal, and anticancer properties. Research indicates that compounds with thiazole structures can inhibit specific enzymes or receptors involved in disease processes.
Case Study : A study demonstrated that thiazole derivatives exhibit significant antibacterial activity against resistant strains of bacteria, suggesting potential use as novel antibiotics .
Research has highlighted the biological activities associated with thiazole derivatives. The compound may affect various biochemical pathways, including those involved in cell signaling and metabolism.
Data Table: Biological Activities of Thiazole Derivatives
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antifungal | Effective against fungal pathogens | |
| Anticancer | Induction of apoptosis in cancer cells |
Pharmacological Studies
The pharmacokinetic properties of thiazole derivatives have been extensively studied. These compounds often demonstrate favorable absorption and distribution characteristics, making them suitable candidates for further development.
Case Study : In vivo studies showed that certain thiazole derivatives had high oral bioavailability and were effective in reducing tumor growth in animal models .
Industrial Applications
In the industrial sector, 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-cyclopropylbenzenesulfonamide can serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties allow for its use in creating more complex molecules.
Data Table: Industrial Applications
| Application Type | Description |
|---|---|
| Agrochemicals | Intermediate for pesticide synthesis |
| Pharmaceuticals | Building block for drug development |
| Specialty Chemicals | Catalyst in various chemical reactions |
Mechanism of Action
The mechanism of action of 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-cyclopropylbenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The compound’s sulfonamide group can mimic natural substrates, allowing it to bind to active sites of enzymes and disrupt their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with related sulfonamide and thiazole-containing derivatives, focusing on synthesis, spectroscopic properties, and structural features.
Structural Analogues from Sulfonamide-Triazole-Thiazole Hybrids
Evidence from sulfonamide-triazole-thiazole hybrids synthesized in International Journal of Molecular Sciences (2014) provides a basis for comparison (Table 1) :
| Compound Class | Key Structural Features | Synthesis Pathway | IR Spectral Signatures (cm⁻¹) | Tautomeric Behavior |
|---|---|---|---|---|
| Hydrazinecarbothioamides [4–6] | 4-(4-X-phenylsulfonyl)benzoic acid hydrazide + 2,4-difluorophenyl isothiocyanate | Nucleophilic addition reaction in ethanol under reflux | C=S (1243–1258), C=O (1663–1682) | N/A |
| 1,2,4-Triazole-3-thiones [7–9] | Cyclization of hydrazinecarbothioamides in basic media | Base-mediated cyclization | C=S (1247–1255), NH (3278–3414) | Thione tautomer favored (no S-H stretch) |
| S-Alkylated Triazoles [10–15] | Reaction of triazole-thiones with α-halogenated ketones | Alkylation in basic conditions | C=O (1680–1700), S-C (700–750) | Fixed thioether linkage |
Key Comparisons :
- Thiazole vs. Triazole: The target compound’s 2-chlorothiazole group differs from triazole derivatives in electronic and steric profiles.
- Spectral Data : The absence of a C=O stretch in the target compound (unlike hydrazinecarbothioamides [4–6]) suggests a stable sulfonamide linkage, akin to the tautomerically stable 1,2,4-triazole-3-thiones [7–9] .
Research Findings and Data Tables
Table 2: Comparative Physicochemical Properties
Biological Activity
Overview
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-cyclopropylbenzenesulfonamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, and this compound is being studied for applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
- Chemical Formula : C13H13ClN2O3S2
- Molecular Weight : 344.84 g/mol
- CAS Number : 860649-02-1
The compound features a thiazole ring, which is integral to its biological activity, along with a methoxy group and a cyclopropyl substituent that may influence its interaction with biological targets .
Thiazole derivatives like this compound are believed to exert their biological effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for pathogen survival or cancer cell proliferation.
- Receptor Binding : It could interact with biological receptors, altering signaling pathways that lead to therapeutic effects.
- Disruption of Cellular Processes : The compound might interfere with essential cellular functions, such as protein synthesis or membrane integrity .
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The presence of the chlorine atom and the thiazole moiety enhances the compound's ability to penetrate microbial membranes .
Anticancer Potential
The anticancer activity of this compound is under investigation. Thiazole compounds have been associated with the inhibition of tumor growth in several cancer models due to their ability to induce apoptosis in cancer cells and inhibit angiogenesis .
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including compounds structurally similar to this compound. Results indicated that these compounds exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL .
Study 2: Anticancer Activity
In vitro studies reported in Cancer Research demonstrated that thiazole derivatives could significantly inhibit the proliferation of breast cancer cell lines. The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 4-(Thiazol-5-yl)aniline | Structure | Moderate (MIC = 1 µg/mL) | Low |
| 2-Aminothiazole | Structure | High (MIC = 0.25 µg/mL) | Moderate |
| Benzothiazole | Structure | Low | High |
The table above compares the biological activities of related thiazole compounds, highlighting the unique profile of this compound.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for structural elucidation of this compound, particularly its sulfonamide and thiazolyl moieties?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement and SHELXD for structure solution) is optimal for resolving bond angles, torsion angles, and intermolecular interactions. Pair with ORTEP-3 for graphical representation of thermal ellipsoids and molecular packing . For NMR analysis, prioritize - and -NMR in DMSO-d₆ to identify sulfonamide protons (~10-12 ppm) and thiazole ring protons (~7-8 ppm). Mass spectrometry (HRMS-ESI) confirms molecular weight and fragmentation patterns.
Q. How can synthetic routes be optimized for introducing the cyclopropyl group and thiazolylmethoxy substituent?
- Methodology : Use nucleophilic substitution under inert conditions (N₂ atmosphere) for the cyclopropylamine coupling to the sulfonyl chloride intermediate. For the thiazolylmethoxy group, employ Mitsunobu conditions (DIAD, PPh₃) to attach the hydroxymethyl-thiazole precursor to the phenolic oxygen. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography (gradient elution) .
Q. What spectroscopic techniques are critical for confirming the compound’s purity and stability?
- Methodology :
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect degradation products under accelerated stability conditions (40°C/75% RH).
- FT-IR : Confirm sulfonamide S=O stretches (1350-1300 cm⁻¹) and thiazole C=N/C-S vibrations (1600-1500 cm⁻¹).
- DSC/TGA : Evaluate thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., bacterial enzymes or ion channels)?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., NaV1.7 voltage sensor domain, PDB: 5EK0). Validate with MD simulations (GROMACS) to assess binding stability. Prioritize free energy calculations (MM/PBSA) for affinity predictions. Cross-reference with experimental SAR data from analogous sulfonamide-thiazole hybrids .
Q. What strategies resolve contradictions in pharmacokinetic data (e.g., interspecies variability in clearance rates)?
- Methodology :
- In vitro microsomal assays : Compare hepatic extraction ratios (human vs. rodent microsomes) to identify CYP450 isoforms involved in metabolism.
- Human microdose trials : Administer subtherapeutic doses (≤100 µg) with AMS detection to quantify clinical PK parameters (t₁/₂, Cmax) without full regulatory preclinical data .
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro-in vivo extrapolation (IVIVE) to refine human dose projections .
Q. How can crystallographic data address discrepancies in reported biological activity across analogs?
- Methodology : Compare unit cell parameters (e.g., via CCDC Mercury) to identify polymorphic forms influencing solubility/bioavailability. For enantiomeric impurities, use CD spectroscopy or chiral HPLC. For target engagement conflicts, perform X-ray co-crystallization with the protein (e.g., bacterial PPTase) to validate binding mode vs. docking hypotheses .
Q. What orthogonal assays validate the compound’s mechanism of action in bacterial proliferation studies?
- Methodology :
- Time-kill assays : Assess bactericidal vs. bacteriostatic effects at 2×-4× MIC.
- Resistance induction : Serial passage cultures under sub-MIC conditions to detect mutational hotspots via whole-genome sequencing.
- Fluorescent probes : Use BODIPY-conjugated analogs for live-cell imaging of target localization (e.g., PPTase inhibition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
